molecular formula C16H23N5O3S B2497752 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone CAS No. 2034284-02-9

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

货号: B2497752
CAS 编号: 2034284-02-9
分子量: 365.45
InChI 键: NNYAUFQFWRIGJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position and a pyrimidine ring at the 6-position linked via a methanone bridge. The pyrimidine moiety is further modified with a pyrrolidin-1-yl group.

属性

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c22-16(14-11-15(18-12-17-14)19-5-1-2-6-19)20-7-9-21(10-8-20)25(23,24)13-3-4-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYAUFQFWRIGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and pyrimidinyl structures. One common synthetic route includes the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and a suitable cyclization agent.

  • Introduction of Cyclopropylsulfonyl Group: : The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, where cyclopropylsulfonyl chloride reacts with the piperazine derivative under controlled conditions.

  • Coupling with Pyrimidinyl Moiety: : The pyrimidinyl moiety is prepared separately and then coupled with the piperazine derivative using a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Large-scale reactors and continuous flow processes are often employed to achieve high yields and purity. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways such as the PI3K/Akt/mTOR pathway .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effects in animal models. Analogues have demonstrated protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and pyrimidine rings can enhance anticonvulsant activity, potentially by modulating neurotransmitter systems such as GABAergic transmission .

Neuropharmacological Effects

In addition to anticonvulsant properties, there is growing interest in the neuropharmacological profile of this compound. Preliminary studies indicate potential benefits in treating anxiety and depression through modulation of serotonin and dopamine receptors. Compounds with similar structural features have shown promise in preclinical models for these indications .

Inhibition of Key Enzymes

Several studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth and enhanced apoptosis. For example, inhibition of topoisomerases or kinases involved in cell cycle regulation has been observed.

Modulation of Receptor Activity

The interaction with neurotransmitter receptors is crucial for its neuropharmacological effects. The compound may act as a partial agonist or antagonist at serotonin or dopamine receptors, influencing mood and seizure thresholds.

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine derivatives demonstrated that compounds structurally related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone exhibited IC50 values in the low micromolar range against various cancer cell lines. The presence of the cyclopropylsulfonyl group was found to enhance cytotoxicity compared to non-sulfonated analogues .

Case Study 2: Anticonvulsant Activity

In a controlled animal study, a derivative of this compound was tested for its anticonvulsant properties using both PTZ and MES models. The results indicated a significant reduction in seizure frequency and duration compared to controls, suggesting a potential therapeutic application for epilepsy .

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Structural Variations and Functional Group Analysis

Compound Name/Identifier Key Structural Features Functional Group Impact
Target Compound - 4-(Cyclopropylsulfonyl)piperazine
- 6-(Pyrrolidin-1-yl)pyrimidine
- Cyclopropylsulfonyl: Metabolic stability
- Pyrrolidine: Solubility modulation
Compound 1 () - 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine
- Azetidine ring
- Pyrazole: Increased aromatic interactions
- Azetidine: Conformational rigidity
CP-93,393 () - Pyrimidine ring with succinimide linkage
- Piperidine-pyrazine fused core
- Succinimide: Hydrolysis susceptibility
- Pyrimidine: Oxidative metabolism hotspot
Compound 5 () - 4-(Trifluoromethyl)phenylpiperazine
- Pyrazol-4-yl substituent
- Trifluoromethyl: Lipophilicity enhancement
- Pyrazole: Hydrogen bonding potential
Compound w3 () - Chloropyrimidine with triazole-phenyl group
- 4-Methylpiperazine
- Triazole: Strong hydrogen bonding
- Chlorine: Electrophilic character

Metabolic Stability and Pathways

  • Target Compound : The cyclopropylsulfonyl group likely reduces oxidative metabolism compared to CP-93,393, which undergoes extensive pyrimidine hydroxylation and ring cleavage (8–15% of dose) . The absence of a succinimide ring (as in CP-93,393) may further mitigate hydrolysis risks.
  • CP-93,393 : Primary pathways include aromatic hydroxylation (35–45% dose) and pyrimidine ring cleavage, leading to metabolites like M18 (8% dose) .
  • Compound 1 : The azetidine ring and pyrazole substituent may alter CYP450 interactions, though specific data are unavailable .
  • Compound w3 : The triazole group could slow metabolism via steric hindrance, while the methylpiperazine may undergo N-demethylation .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound CP-93,393 (Monkeys) CP-93,393 (Humans) Compound 5
Cmax Not reported 143.2 ng/mL (male) 10.92 ng/mL (PMs) Not reported
AUC0–∞ Not reported 497.7 ng·hr/mL (male) 13.7 ng·hr/mL (EMs) Not reported
Major Metabolites Likely sulfone-retained M15 (5-hydroxy), M18 (ring cleavage) M15, M18 Trifluoromethyl retention
Excretion Not reported 80% recovery (69% urine) 89.8% recovery (67.8% urine) Not reported

Binding and Selectivity Considerations

  • Target Compound : The pyrrolidin-1-yl group on pyrimidine may enhance selectivity for serotonin or dopamine receptors, analogous to CP-93,393’s 5-HT1A and D2 activity .
  • Compound w3 : The triazole-phenyl group likely targets kinases or proteases via hydrogen bonding .
  • Compound 5 : The trifluoromethylphenyl group could improve CNS penetration due to increased lipophilicity .

生物活性

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is a novel chemical entity that has garnered attention in the pharmaceutical field due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N5O3SC_{16}H_{23}N_{5}O_{3}S with a molecular weight of 365.45 g/mol. The structure features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyrimidine moiety linked to a pyrrolidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC16H23N5O3S
Molecular Weight365.45 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrimidine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under review has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent activity against tumor growth .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression and metastasis. Specifically, it has shown inhibitory effects on kinases associated with tumor angiogenesis and proliferation. In vitro assays revealed that the compound effectively inhibits TAM kinases (MERTK, AXL, TYRO3), which are implicated in various malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is crucial for optimizing its therapeutic efficacy. Modifications to the piperazine and pyrimidine rings can significantly alter biological activity. For example:

  • Piperazine Substitution : Altering the substituents on the piperazine ring can enhance binding affinity to target enzymes.
  • Pyrimidine Variants : Substituting different groups on the pyrimidine ring can affect solubility and bioavailability.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of the compound and tested their efficacy against breast cancer cell lines. One analog demonstrated a remarkable reduction in cell viability at concentrations as low as 5 µM, attributed to its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound against CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania species. The results indicated that certain analogs exhibited selective inhibition, with IC50 values less than 1 µM, highlighting their potential as therapeutic agents against parasitic infections .

常见问题

Q. What are the optimal synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nucleophilic substitution to introduce the cyclopropylsulfonyl group to piperazine.
  • Step 2 : Coupling the modified piperazine with a pre-functionalized pyrimidine core via a methanone linker. Critical conditions include maintaining anhydrous conditions during sulfonylation (0–5°C), using coupling agents like EDCI/HOBt, and purifying intermediates via column chromatography. Reaction progress should be monitored by TLC or HPLC .

Q. How can overlapping signals in NMR spectra be resolved during structural characterization?

Use 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and heteronuclear correlations. For ambiguous regions, compare experimental data with density functional theory (DFT)-calculated chemical shifts. Mass spectrometry (HRMS) and IR spectroscopy provide orthogonal validation of functional groups .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS):

  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
  • Store at –20°C under inert gas (argon or nitrogen).
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed when biological data conflicts with structural analogs?

  • Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions.
  • Validate using surface plasmon resonance (SPR) to measure binding kinetics and molecular docking to identify key residues (e.g., hydrophobic pockets in kinase targets).
  • Cross-reference with analogs (e.g., Compound B in shows how trifluoromethyl groups enhance target affinity) .

Q. What methodologies identify primary biological targets with high confidence?

  • Affinity chromatography : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS.
  • CRISPR-Cas9 knockout models : Confirm target relevance by observing reduced activity in knockout cell lines.
  • Kinase profiling panels : Test inhibition against 400+ kinases to rule out off-target effects .

Q. How can reaction yields be improved during the methanone coupling step in scaled synthesis?

  • Optimize stoichiometry (1.2 equivalents of coupling reagent).
  • Use continuous flow reactors to enhance mixing and reduce side reactions.
  • Employ scavenger resins (e.g., trisamine resin for acid removal) and monitor reaction progress via inline FTIR .

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Conduct pharmacokinetic studies to measure bioavailability (Cmax, AUC) and metabolic stability in liver microsomes.
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption and distribution .

Q. What formulation strategies mitigate poor aqueous solubility?

  • Nanocrystalline suspensions : Reduce particle size to <200 nm via wet milling (e.g., using zirconia beads).
  • Cyclodextrin inclusion complexes : Characterize solubility enhancement via phase solubility diagrams and dissolution testing .

Q. How to interpret contradictory thermal stability reports across laboratories?

  • Perform simultaneous TGA-DSC under controlled atmospheres (N₂ vs. air).
  • Analyze decomposition kinetics using the Flynn-Wall-Ozawa method.
  • Verify crystallinity via XRD, as amorphous forms may exhibit apparent instability .

Q. What orthogonal methods validate the absence of genotoxic impurities?

  • LC-MS/MS : Achieve limits of quantification (LOQ) <1 ppm.
  • Ames MPF™ assay : Test mutagenicity in bacterial strains.
  • In silico screening : Use DEREK Nexus to flag structural alerts for DNA reactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。